molecular formula C13H24N2O3 B3228449 tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate CAS No. 1263177-13-4

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

Cat. No.: B3228449
CAS No.: 1263177-13-4
M. Wt: 256.34
InChI Key: SUOFDUWABCFZJT-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is a chemical compound with the molecular formula C13H24N2O3 and a molecular weight of 256.35 g/mol . It is known for its unique spirocyclic structure, which includes an oxazolidine ring fused to a piperidine ring. This compound is often used in various chemical and pharmaceutical research applications due to its interesting structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with appropriate amine reagents under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and automated synthesis equipment may be employed to increase efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alkoxides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

tert-butyl 3-amino-1-oxa-9-azaspiro[4.5]decane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-6-4-5-13(9-15)7-10(14)8-17-13/h10H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOFDUWABCFZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC2(C1)CC(CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
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tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
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tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
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tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 5
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate
Reactant of Route 6
tert-Butyl 3-amino-1-oxa-7-azaspiro[4.5]decane-7-carboxylate

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